molecular formula C16H18ClN B1385332 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline CAS No. 1040688-34-3

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline

Cat. No.: B1385332
CAS No.: 1040688-34-3
M. Wt: 259.77 g/mol
InChI Key: ITHKDGAIETYFHG-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is a chemical compound with the molecular formula C16H18ClN and a molecular weight of 259.78 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl group. Attached to the benzene ring is an ethyl group substituted with a methylphenyl group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has low solubility in water but is more soluble in organic solvents . It is a basic substance and can react with acids to form salts .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : New methods for synthesizing related compounds have been developed. For example, a study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a focus on environmental friendliness and high yield (Wen Zi-qiang, 2007).

  • Structural Analysis : Investigations into the molecular geometry, vibrational frequencies, and other properties of related chloro-aniline compounds using various computational and experimental techniques have been conducted (M. Kurt, M. Yurdakul, S. Yurdakul, 2004).

Medicinal Chemistry

  • Antimicrobial Activity : Certain derivatives of chloro-anilines exhibit significant antimicrobial properties. For instance, (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline showed promising results against Gram-positive and Gram-negative bacteria (I. Yilmaz et al., 2012).

  • Anticancer Properties : Some chloro-aniline derivatives have been investigated for their anticancer activity, demonstrating the potential for developing new therapeutic agents (S. PradeepP. et al., 2015).

Materials Science

  • Copolymer Synthesis : Studies have been conducted on the synthesis of copolymers using aniline derivatives, exploring properties like conductivity and thermal stability, which are crucial for material applications (Sevilay Şenkul et al., 2012).

  • MOF-Based Sensors : Research on metal-organic frameworks (MOFs) functionalized with aniline derivatives has demonstrated their potential in sensitive detection applications, such as biomarker monitoring (Yingmin Jin, B. Yan, 2021).

Environmental Applications

  • Aniline Degradation : Studies on bacteria capable of degrading aniline, a compound related to chloro-anilines, indicate potential applications in environmental bioremediation (Z. Liu et al., 2002).

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is not specified as it is primarily used for research purposes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and toxic in contact with skin . It can cause skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(2-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-12-6-3-4-7-14(12)10-11-18-16-9-5-8-15(17)13(16)2/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHKDGAIETYFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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